
Perfluoro-1,2-bis(2-bromoethoxy)propane; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-1,2-bis(2-bromoethoxy)propane (PBEP) is a fluorinated organic compound with a wide range of applications in the scientific and industrial fields. PBEP is a colorless, volatile liquid with a boiling point of 115°C and a melting point of -25°C. PBEP is a highly fluorinated compound and is used in many areas of research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% is used in a variety of scientific research applications. It is used in the synthesis of other fluorinated compounds, such as perfluorinated carboxylic acids. Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% is also used as a reagent for the synthesis of polyfluorinated compounds. It is also used in the synthesis of various polymers and coatings, as well as in the synthesis of organofluorine compounds.
Wirkmechanismus
Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% is a volatile liquid that is highly soluble in organic solvents. It is a strong base, and is a powerful nucleophile. It reacts with electrophiles, such as halogens, to form stable covalent bonds. It also reacts with organometallic reagents, such as Grignard reagents, to form organofluorine compounds.
Biochemical and Physiological Effects
Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% is a highly fluorinated compound, and as such, is toxic when ingested. It is known to be corrosive to the eyes, skin, and respiratory tract. In addition, it is known to be an irritant to the eyes, skin, and mucous membranes. It is also known to be a neurotoxin, and can cause damage to the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% in lab experiments include its high purity, low cost, and wide range of applications. It is also a volatile liquid, which makes it easy to store and handle. However, its toxicity and corrosive properties make it a hazardous compound to work with, and it should be handled with care.
Zukünftige Richtungen
Future research into Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% could focus on its use in the synthesis of polyfluorinated compounds. Additionally, research could be conducted into the potential use of Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% in the synthesis of polymers and coatings, as well as in the synthesis of organofluorine compounds. Research could also be conducted into the potential uses of Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% in the development of new materials, such as high-performance polymers and coatings. Additionally, research could be conducted into the potential use of Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% in the development of new drugs and pharmaceuticals. Finally, research could be conducted into the potential use of Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% in the development of new technologies, such as fuel cells and solar cells.
Synthesemethoden
Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% is synthesized through a reaction of 1,2-bis(2-bromoethoxy)propane with aqueous hydrofluoric acid. The reaction is carried out in a flask, and the product is isolated by distillation. The reaction yields Perfluoro-1,2-bis(2-bromoethoxy)propane; 97% with a purity of 97%.
Eigenschaften
IUPAC Name |
1,2-bis(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Br2F14O2/c8-2(11,12)6(20,21)24-1(10,4(15,16)17)5(18,19)25-7(22,23)3(9,13)14 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLOEPLSWGIMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)Br)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Br2F14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-1,2-bis(2-bromoethoxy)propane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

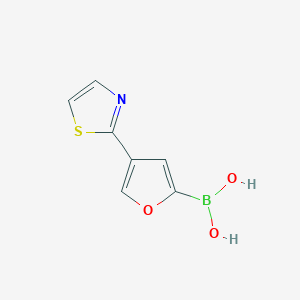
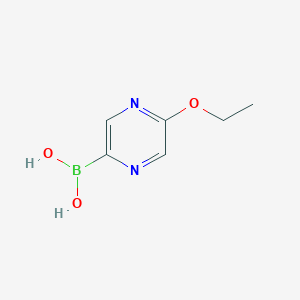
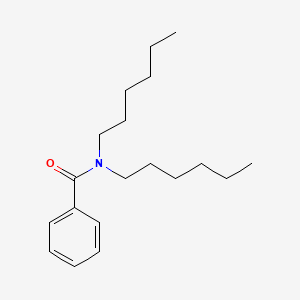
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

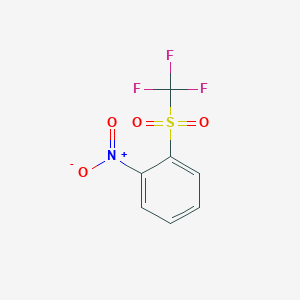
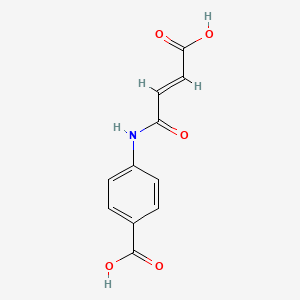
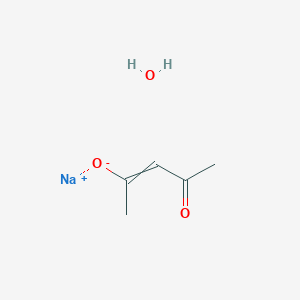



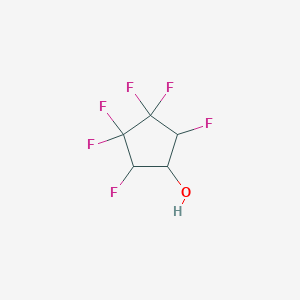
![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)
